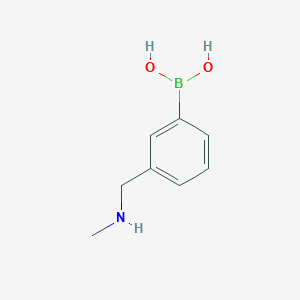

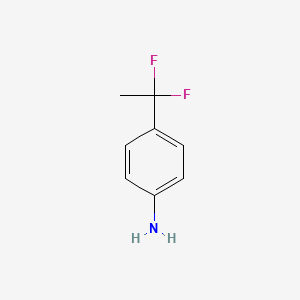

![molecular formula C8H10F5NS B1394040 N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine CAS No. 1287217-84-8](/img/structure/B1394040.png)

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine

Descripción general

Descripción

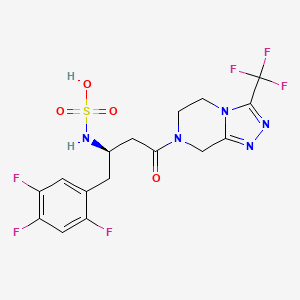

“N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine” is a chemical compound that belongs to the class of aliphatic amines. Its molecular formula is C8H10F5NS and it has a molecular weight of 247.23 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a pentafluorosulfanyl group (SF5), and a methylamine group (NHCH3). The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine can serve as a key intermediate in various organic syntheses, particularly in the construction of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. For example, the amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated to yield valuable aniline derivatives, which are then reduced to provide diamines. These diamines act as precursors for efficiently synthesizing the mentioned heterocycles (Pastýříková et al., 2012).

Catalytic Reductive Amination

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is potentially accessible through catalytic reductive amination processes. These processes are essential in the synthesis of N-methyl- and N-alkylamines, where earth-abundant metal-based catalysts, such as cobalt oxide nanoparticles, are used to convert nitroarenes or amines and aldehydes to the desired amines under mild conditions. This method emphasizes the importance of developing convenient and cost-effective synthesis routes for N-methylated and N-alkylated amines, which are crucial in both academic research and industrial production (Senthamarai et al., 2018).

Advances in Amine Synthesis Techniques

The development of new synthetic methods for amines, including N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine, is a key area of research. Techniques such as metal-free remote oxidative benzylic C−H amination and palladium-catalyzed benzylic addition underline the ongoing efforts to refine the synthesis of amines. These methods offer novel and efficient pathways for constructing C(sp3)–N bonds and accessing heterocycle-containing amines, respectively, thus opening new avenues for the synthesis of complex amines and their derivatives (Yang et al., 2018), (Qian et al., 2010).

Propiedades

IUPAC Name |

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZXIJYTOCWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)